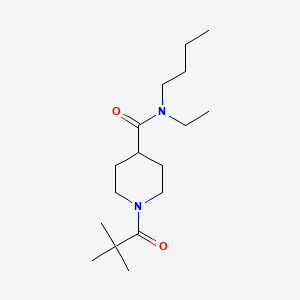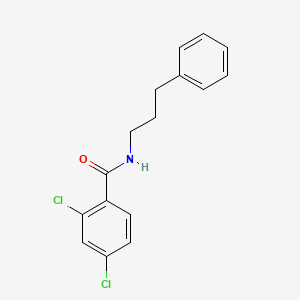![molecular formula C21H27ClN2O4S B4779477 N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B4779477.png)
N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide
Vue d'ensemble
Description
N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide, also known as DPA-SO2, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound belongs to the class of sulfonylureas and has been found to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide involves the activation of ATP-sensitive potassium channels (KATP channels) in various cells, including pancreatic beta cells and cardiac myocytes. This leads to membrane hyperpolarization and subsequent activation of voltage-gated calcium channels, which results in increased calcium influx and subsequent insulin secretion or cardioprotection.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects, including:
1. Stimulation of insulin secretion from pancreatic beta cells.
2. Protection of the heart from ischemia-reperfusion injury.
3. Inhibition of cancer cell growth.
4. Modulation of ion channel activity in various cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. It is a highly specific and potent activator of KATP channels, making it useful for studying the role of these channels in various biological processes.
2. It has been extensively studied and characterized, making it a well-established tool for scientific research.
3. It has a relatively low toxicity profile, making it safe for use in lab experiments.
Some of the limitations of this compound include:
1. It has a relatively short half-life, making it difficult to administer in vivo.
2. It may have off-target effects on other ion channels, which could complicate interpretation of experimental results.
3. Its effects may be influenced by other factors, such as the presence of other drugs or hormones.
Orientations Futures
There are several future directions for research on N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide. Some of these include:
1. Investigation of the potential therapeutic applications of this compound in diabetes and related metabolic disorders.
2. Further characterization of the mechanism of action of this compound, including its effects on other ion channels and signaling pathways.
3. Development of more potent and specific KATP channel activators based on the structure of this compound.
4. Investigation of the potential role of this compound in cancer therapy and other disease states.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It possesses a wide range of biochemical and physiological effects and has been found to be useful for studying various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Applications De Recherche Scientifique
N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide has been extensively researched for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, making it useful for studying various biological processes. Some of the research applications of this compound include:
1. Insulin secretion: this compound has been found to stimulate insulin secretion from pancreatic beta cells, making it useful for studying diabetes and related metabolic disorders.
2. Cardioprotection: this compound has been found to protect the heart from ischemia-reperfusion injury, making it useful for studying cardiovascular diseases.
3. Cancer: this compound has been found to inhibit the growth of cancer cells, making it useful for studying cancer and potential cancer therapies.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-3-14-24(15-4-2)29(26,27)18-11-9-17(10-12-18)21(25)23-13-16-28-20-8-6-5-7-19(20)22/h5-12H,3-4,13-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGWQUKRIPGLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-2-thiophenecarboxamide](/img/structure/B4779398.png)

![N-(5-chloro-2-methylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4779415.png)
![1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4779425.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4779439.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B4779451.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B4779459.png)

![N-(4-{[(3-chloro-4-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4779466.png)
![2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4779470.png)

![{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4779480.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4779487.png)